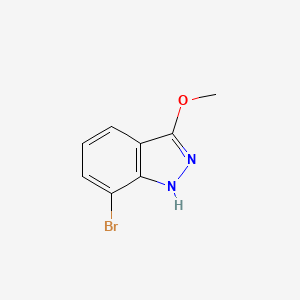

7-Bromo-3-metoxi-1H-indazol

Descripción general

Descripción

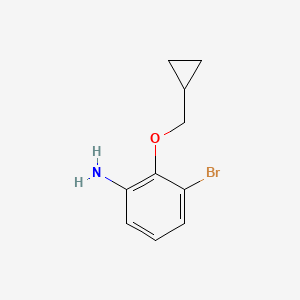

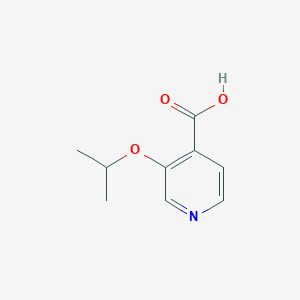

7-Bromo-3-methoxy-1H-indazole is an intermediate in the synthesis of 7-Hydroxy Granisetron . It is a specific serotonin (5HT3) receptor antagonist used as an antiemetic .

Synthesis Analysis

The synthesis of 1H-indazole involves a combination of experimental and theoretical studies . A new practical synthesis of 1H-indazole is presented, where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis

The molecular structure of 1H-indazole has been studied using density functional theory (DFT) . The calculations were performed using the GAUSSIAN 03 software . Hybrid DFT theory is applied to this problem with B3LYP method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazole include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Aplicaciones Científicas De Investigación

Agentes antiproliferativos en la investigación del cáncer

Se ha observado que los derivados del indazol poseen actividad antiproliferativa, lo cual es crucial en la investigación del cáncer para inhibir el crecimiento de las líneas celulares neoplásicas. Compuestos como las 3-amino-1H-indazol-1-carboxamidas muestran promesa en el bloqueo de las fases del ciclo celular, particularmente la fase G0–G1, que es un punto de control crítico para la proliferación celular .

Inhibidores de la proteasa del VIH

Los fragmentos de indazol son integrales en el desarrollo de inhibidores de la proteasa del VIH. Estos inhibidores son esenciales para prevenir la maduración de las partículas virales infecciosas, jugando así un papel significativo en las estrategias de tratamiento del VIH .

Antagonistas del receptor de serotonina

La porción de indazol también está involucrada en la creación de antagonistas del receptor de serotonina. Estos compuestos pueden regular los niveles de serotonina en el cerebro, lo cual es beneficioso para tratar diversos trastornos psiquiátricos y neurológicos .

Inhibidores de la reductasa aldólica

Los inhibidores de la reductasa aldólica que contienen indazol tienen aplicaciones en el manejo de complicaciones relacionadas con la diabetes, como prevenir la formación de productos finales de glicación avanzada que contribuyen a las complicaciones diabéticas .

Inhibidores de la acetilcolinesterasa

Los indazoles sirven como inhibidores de la acetilcolinesterasa, que se utilizan para aumentar las concentraciones de acetilcolina en el cerebro y por lo tanto son importantes para tratar afecciones como la enfermedad de Alzheimer .

Inhibidores de la fosfoinosítido 3-cinasa delta (PI3Kδ)

Los avances recientes han llevado a la síntesis de compuestos que contienen indazol como inhibidores selectivos de PI3Kδ, dirigidos a enfermedades respiratorias mediante la modulación de las respuestas inmunitarias y las vías de inflamación .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They have been used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .

Mode of Action

Indazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indazole derivatives have been found to inhibit, regulate, and/or modulate certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .

Pharmacokinetics

It is known that 7-bromo-3-methoxy-1h-indazole is a white crystalline solid that is almost insoluble in water at room temperature, but can dissolve in organic solvents such as ketones, alcohols, and ethers .

Result of Action

Indazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that the synthesis of indazoles can be influenced by various factors, including the presence of catalysts, solvents, and specific reaction conditions .

Análisis Bioquímico

Biochemical Properties

7-Bromo-3-methoxy-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The compound’s interaction with these kinases can lead to the modulation of various cellular processes, including cell growth and differentiation .

Cellular Effects

The effects of 7-Bromo-3-methoxy-1H-indazole on different cell types and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, 7-Bromo-3-methoxy-1H-indazole can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 7-Bromo-3-methoxy-1H-indazole exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as kinases, by binding to their active sites. This binding can prevent the enzymes from catalyzing their respective reactions, leading to downstream effects on cellular processes . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromo-3-methoxy-1H-indazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Bromo-3-methoxy-1H-indazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of 7-Bromo-3-methoxy-1H-indazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

7-Bromo-3-methoxy-1H-indazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are more easily excreted . These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetic profile.

Propiedades

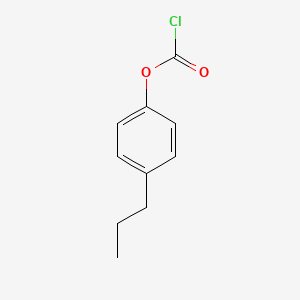

IUPAC Name |

7-bromo-3-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-5-3-2-4-6(9)7(5)10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHUQVBJZHAXKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1380312.png)

![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1380332.png)